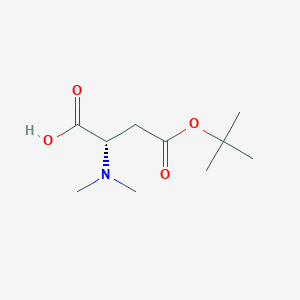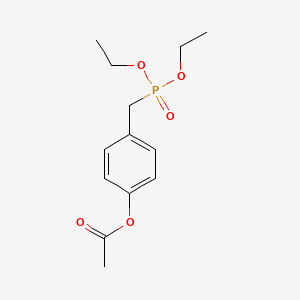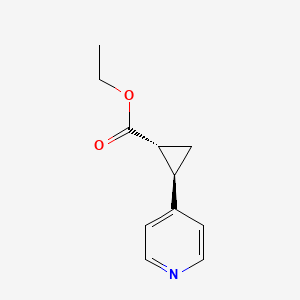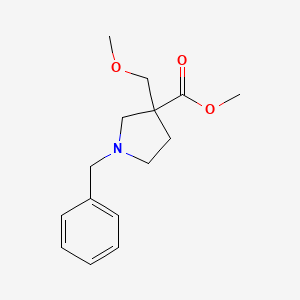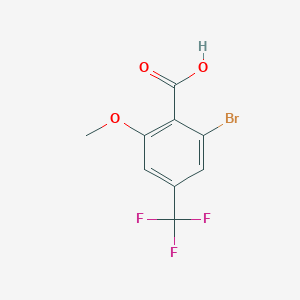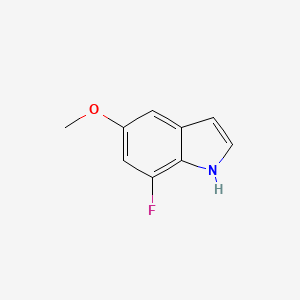
7-fluoro-5-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-5-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and methoxy groups to the indole nucleus can enhance its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic substitution reaction, where fluorine is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 7-fluoro-5-methoxy-1H-indole may involve large-scale electrophilic substitution and methylation reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-fluoro-5-methoxy-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives such as 7-fluoro-5-methoxyindole-2-carboxylic acid.
Reduction: Reduced derivatives like 7-fluoro-5-methoxyindoline.
Substitution: Substituted derivatives such as 7-amino-5-methoxy-1H-indole.
Scientific Research Applications
Chemistry: 7-fluoro-5-methoxy-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s derivatives are being investigated for their potential use in treating various diseases, including cancer and viral infections. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of these derivatives .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 7-fluoro-5-methoxy-1H-indole and its derivatives involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity towards these targets, while the methoxy group can influence the compound’s pharmacokinetic properties . The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
5-methoxy-1H-indole: Lacks the fluorine atom, which can result in different biological activity and chemical properties.
7-fluoro-1H-indole: Lacks the methoxy group, which can affect its pharmacokinetic properties and overall stability.
5-fluoro-1H-indole: Similar to 7-fluoro-5-methoxy-1H-indole but without the methoxy group, leading to different reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both fluorine and methoxy groups, which can synergistically enhance its biological activity and chemical stability. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-fluoro-5-methoxy-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVYPTICESWIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)
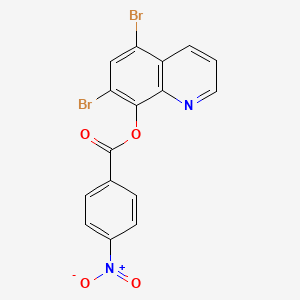
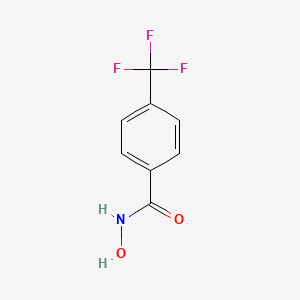
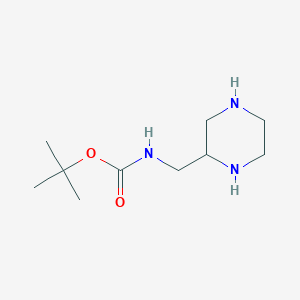
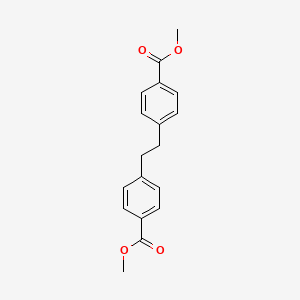
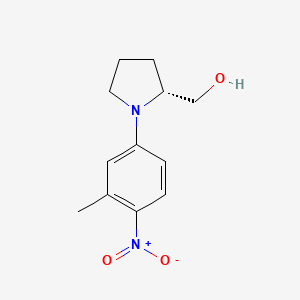
![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)
